2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol]
Description
2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] (CAS: 222529-65-9) is a star-shaped molecule featuring a central 1,3,5-triazine core symmetrically linked to three phenolic moieties. Each phenol unit is substituted with a hexyloxy chain at the 5-position and a methyl group at the 6-position, conferring lipophilicity and steric bulk. The molecular formula is C₄₂H₅₇N₃O₆, with a molecular weight of 699.92 g/mol . Predicted properties include a density of 1.113 g/cm³, boiling point of 841.2°C, and acidity (pKa) of 8.24 .
Properties
IUPAC Name |
6-[4,6-bis(4-hexoxy-2-hydroxy-3-methylphenyl)-1,3,5-triazin-2-yl]-3-hexoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N3O6/c1-7-10-13-16-25-49-34-22-19-31(37(46)28(34)4)40-43-41(32-20-23-35(29(5)38(32)47)50-26-17-14-11-8-2)45-42(44-40)33-21-24-36(30(6)39(33)48)51-27-18-15-12-9-3/h19-24,46-48H,7-18,25-27H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFANMEUHPMJFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C2=NC(=NC(=N2)C3=C(C(=C(C=C3)OCCCCCC)C)O)C4=C(C(=C(C=C4)OCCCCCC)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888765 | |
| Record name | Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222529-65-9 | |
| Record name | 2,2′,2′′-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222529-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris(5-(hexyloxy)-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222529659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines or phenols under controlled conditions.
Substitution Reactions: The phenolic groups are introduced through nucleophilic substitution reactions. Hexyloxy and methyl groups are then added to the phenolic rings using alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the electron-withdrawing nature of the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It can be used in the synthesis of advanced materials, including polymers and resins with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential use in drug design, particularly as inhibitors of enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its unique photophysical properties.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Electronics: It can be incorporated into electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] involves its interaction with molecular targets through various pathways:
Binding to Metal Ions: The triazine core can chelate metal ions, forming stable complexes that can act as catalysts or inhibitors.
Hydrogen Bonding: The phenolic groups can form hydrogen bonds with biological molecules, influencing their activity.
Electron Transfer: The compound can participate in electron transfer reactions, affecting redox processes in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse functionalities depending on substituents. Below is a comparative analysis of structurally analogous compounds:
Substituent Effects on Solubility and Reactivity
- Hexyloxy vs. Shorter Alkoxy Chains: The hexyloxy groups in the target compound enhance solubility in nonpolar solvents compared to analogs with methoxy or ethoxy substituents (e.g., 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, CAS: N/A), which are more hydrophilic .
- Methyl vs.
Functional Group Variations
- Phenolic vs. Non-Phenolic Derivatives: Phenolic triazines (e.g., 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol, CAS: 147315-50-2) exhibit stronger hydrogen-bonding capacity and antioxidant activity compared to non-phenolic analogs like melamine-formaldehyde resins .
- Boronic Acid and Carboxylic Acid Derivatives: Triazines functionalized with boronic acid (e.g., ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid, CAS: 910231-21-9) or carboxylic acid groups (e.g., 4,4,4-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1-biphenyl]-4-carboxylic acid)), CAS: 1331756-62-7) are tailored for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), unlike the target compound’s phenolic design .
Data Table: Key Properties of Selected Triazine Derivatives
Antioxidant and UV-Absorbing Properties
Phenolic triazines demonstrate radical-scavenging activity comparable to natural antioxidants (e.g., flavonoids) due to their ability to donate hydrogen atoms . The hexyloxy chains enhance compatibility with hydrophobic matrices, making them suitable for polymer stabilization . UV absorption spectra of similar compounds (e.g., ethylhexyloxy-substituted triazines) show strong absorbance in the 290–350 nm range, suggesting utility in sunscreens .
Contrast with Energetic Materials
Unlike nitrogen-rich triazines (e.g., 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine), which are used in explosives due to high enthalpy of formation (~400 kJ/mol) , the target compound’s phenolic groups prioritize stability over energetic performance.
Biological Activity
The compound 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] , with CAS number 222529-65-9 , is a triazine derivative that has garnered attention for its potential biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 699.92 g/mol . This compound's structure features multiple hexyloxy and methylphenol substituents, which may influence its biological properties.
The chemical properties of this compound include:
- Boiling Point : Predicted at °C
- Density : g/cm³
- pKa :
These properties suggest a stable compound with potential for various applications in biological systems.
Antitumor Properties
Research indicates that triazine derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this triazine have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.
Antimicrobial Activity
Triazines are known to possess antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit activity against certain bacterial strains and fungi. The presence of the hexyloxy groups could enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Antioxidant Activity
Triazine derivatives have also been studied for their antioxidant capabilities. The phenolic groups in the structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers evaluated the antitumor effects of various triazine derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to 2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol] demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Study 2: Antimicrobial Screening
A screening study assessed the antimicrobial activity of several triazine derivatives against Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this triazine-phenol derivative?
The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A typical protocol involves:
- Step 1: Reacting trichlorotriazine with sodium salts of 5-(hexyloxy)-6-methylphenol in acetone/water at 0°C to substitute one chlorine atom .
- Step 2: Repeating the reaction with additional phenol derivatives under reflux (40–60°C) in THF to replace remaining chlorines .
- Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR Spectroscopy : and NMR verify substitution patterns on the triazine core and phenolic groups. Key signals include aromatic protons (δ 6.8–7.2 ppm) and hexyloxy CH (δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by peak area at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~756.8 g/mol) .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace acetone with DMF to enhance solubility of phenolic intermediates, reducing reaction time by 30% .
- Catalysis : Add catalytic KI (5 mol%) to accelerate nucleophilic substitution on the triazine core .
- Temperature Control : Maintain 0°C during initial substitution to minimize side products (e.g., di-substituted byproducts) .
Q. What computational methods validate electronic properties for material science applications?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict UV-Vis absorption (λ ~285 nm) and HOMO-LUMO gaps (~3.1 eV) .
- Molecular Dynamics : Simulate solvent interactions (e.g., in toluene) to assess aggregation behavior, correlating with experimental DLS data .
Q. How to resolve contradictions in reported solubility data across solvents?
- Systematic Testing : Prepare saturated solutions in 10 solvents (e.g., THF, chloroform, ethanol) at 25°C, equilibrate for 24h, and quantify via gravimetric analysis .
- Crystallinity Analysis : Use XRD to compare polymorphs; amorphous forms may exhibit 20% higher solubility in polar aprotic solvents .
Q. What strategies address discrepancies in thermal stability studies?
- TGA-DSC Integration : Perform under nitrogen (10°C/min) to identify decomposition steps. Stable up to 220°C, with mass loss correlating to hexyloxy chain degradation .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (E ~150 kJ/mol), ensuring consistency across replicate experiments .
Methodological Best Practices
Q. How to design controlled experiments for assessing antioxidant activity?
- DPPH Assay : Prepare 0.1 mM compound in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 min. Compare IC with ascorbic acid controls .
- Electrochemical Validation : Use cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) to quantify redox potentials, confirming radical scavenging mechanisms .
Q. What advanced techniques analyze supramolecular interactions in host-guest systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
